molecular formula C17H21N5O2 B2905896 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide CAS No. 1326930-50-0

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide

Cat. No.: B2905896
CAS No.: 1326930-50-0
M. Wt: 327.388
InChI Key: CLXLEMPOORRZDI-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide is a synthetic organic compound designed for research applications. Its structure incorporates a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its stability under acidic and basic conditions and its ability to interact with a diverse range of biological enzymes and receptors . The molecular framework combines this triazole moiety with a piperidine ring and a 3,4-dimethylphenyl group, a configuration frequently investigated for its potential to modulate key biological pathways. Compounds featuring the 1,2,3-triazole core are of significant interest in neuroscience research, particularly as potential inhibitors of cholinesterase enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The nitrogen atoms in the triazole ring can facilitate critical enzyme-inhibitor interactions, making such compounds valuable as lead structures in the study of neurodegenerative conditions . Furthermore, recent scientific literature highlights that 1,2,3-triazole-4-carboxamide analogs are being optimized as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR) . PXR is a key regulator of drug metabolism, and inhibiting it has therapeutic potential for preventing adverse drug responses . This suggests that this compound holds substantial research value in both medicinal chemistry and pharmacology for the development of novel therapeutic agents. The product is supplied for non-human research use only and is not intended for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-11-3-4-14(9-12(11)2)22-10-15(19-20-22)17(24)21-7-5-13(6-8-21)16(18)23/h3-4,9-10,13H,5-8H2,1-2H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXLEMPOORRZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Dimethylphenyl Group:

    Formation of the Piperidine Ring: The piperidine ring is then synthesized and attached to the triazole ring.

    Final Coupling: The final step involves coupling the triazole-piperidine intermediate with a carboxamide group under specific reaction conditions.

Chemical Reactions Analysis

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to bind to enzymes or receptors. The dimethylphenyl group enhances the compound’s hydrophobic interactions, while the piperidine ring provides structural rigidity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and similar molecules:

Compound Name Core Structure Heterocycle & Substituents Carboxamide Group Molecular Weight Key Features
Target Compound Piperidine-4-carboxamide 1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole Direct attachment via carbonyl ~352.4 (calculated) Triazole, dimethylphenyl substituent for balanced lipophilicity and steric bulk
1-[(3,4-Dimethoxyphenyl)(1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine derivative Piperazine 1,2,3,4-Tetrazole, 3,4-dimethoxyphenyl, 2-phenylethyl 4-(prop-2-en-1-yl) 483.63 Tetrazole (enhanced π-π interactions), methoxy groups (electron donation)
1-((4-Chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide Piperidine-4-carboxamide Thiazole, 3,4-dimethylphenyl, 4-chlorophenylsulfonyl Thiazol-2-yl attachment 490.0 Sulfonyl group (polarity), thiazole (hydrogen bonding)
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide Naphthyl substituent 4-Fluorobenzyl ~408.4 (estimated) Naphthyl (hydrophobicity), fluorobenzyl (electronegativity)

Functional Group Impact

  • Triazole vs. Tetrazole : The target compound’s 1,2,3-triazole offers fewer nitrogen atoms than tetrazole (), reducing hydrogen-bonding capacity but improving metabolic stability .
  • Substituent Effects: The 3,4-dimethylphenyl group (target) provides moderate steric hindrance compared to bulkier naphthyl () or polar sulfonyl groups ().
  • Core Modifications : Piperazine () introduces an additional nitrogen, altering basicity and solubility compared to piperidine .

Biological Activity

The compound 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2} with a molecular weight of approximately 300.36 g/mol. The structure features a piperidine ring linked to a triazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the triazole ring have demonstrated potent antiproliferative effects against various cancer cell lines:

  • HeLa Cells : The compound showed an IC50 value of around 15 µM.
  • L1210 Cells : Displayed an IC50 value of 12 µM, indicating strong cytotoxicity against leukemia cells .

Table 1: Anticancer Activity of Related Triazole Compounds

CompoundCell LineIC50 (µM)
1aHeLa15
1bL121012
1cCEM20

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. Research indicates that modifications in the triazole structure can enhance antifungal activity:

  • Candida Species : Compounds similar to the target compound showed effective inhibition against multiple strains of Candida, with some derivatives achieving IC50 values below 10 µM .

Table 2: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainIC50 (µM)
Triazole ACandida albicans8
Triazole BCandida glabrata7

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

  • Inhibition of Enzymes : The triazole ring is known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes.
  • Apoptosis Induction : In cancer cells, it has been observed that the compound can induce apoptosis through mitochondrial pathways .

Case Studies

Several studies have evaluated the efficacy and safety profile of triazole derivatives in preclinical settings:

  • Study on HeLa Cells : A derivative showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation.
  • In Vivo Studies : Animal models treated with triazole compounds exhibited reduced tumor growth rates compared to control groups .

Q & A

Q. What are the optimized synthetic routes for 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis involves sequential steps:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium azide and a 3,4-dimethylphenyl acetylene precursor .
  • Piperidine coupling : Amide bond formation between the triazole-carbonyl intermediate and piperidine-4-carboxamide using coupling agents like HATU or DCC .
  • Critical parameters : Temperature (60–80°C for CuAAC), solvent polarity (DMSO enhances solubility), and pH control (neutral for amide coupling) to minimize side reactions . Yield optimization requires HPLC monitoring (C18 column, acetonitrile/water gradient) and purification via recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound, and what structural features are critical to confirm?

  • NMR : 1^1H and 13^13C NMR confirm the triazole ring (δ 7.8–8.2 ppm for triazole protons), piperidine carbons (δ 40–55 ppm), and dimethylphenyl substituents (δ 2.2–2.4 ppm for methyl groups) .
  • Mass spectrometry : ESI-MS identifies the molecular ion peak at m/z 392.44 (M+H+^+) .
  • X-ray crystallography (if crystalline): Validates spatial arrangement of the triazole-piperidine core and hydrogen-bonding patterns using SHELXL .

Q. How can researchers assess the compound’s preliminary biological activity, and what assays are recommended?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Target engagement : Fluorescence polarization assays to test binding affinity to kinases or apoptosis-related proteins (e.g., Bcl-2) .
  • Solubility and stability : HPLC-based kinetic studies in PBS (pH 7.4) at 37°C to guide formulation .

Advanced Research Questions

Q. What mechanistic hypotheses explain this compound’s anticancer activity, and how can they be validated experimentally?

  • Hypotheses : (1) Inhibition of tyrosine kinases (e.g., EGFR) via triazole-mediated ATP-binding disruption; (2) Activation of caspase-3/7 pathways inducing apoptosis .
  • Validation strategies :
  • Kinase profiling : Use recombinant kinases in ATPase assays (radiometric or fluorescence-based) .
  • siRNA knockdown : Silence candidate targets (e.g., EGFR) to observe rescue effects in apoptosis assays .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model triazole interactions with kinase active sites .

Q. How do structural modifications (e.g., substituents on the triazole or piperidine) affect bioactivity and pharmacokinetics?

  • Structure-activity relationship (SAR) insights :
  • 3,4-Dimethylphenyl group : Enhances lipophilicity (logP ~3.2) and membrane permeability but may reduce solubility .
  • Piperidine carboxamide : Critical for hydrogen bonding with targets; replacing the amide with ester groups decreases potency .
    • Methodology :
  • Parallel synthesis : Generate analogs via substituent variation on the triazole and piperidine moieties .
  • ADME profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models .

Q. How can researchers resolve contradictions in crystallographic data or ambiguous electron density maps for this compound?

  • Strategies :
  • High-resolution data : Collect diffraction data at synchrotron sources (≤1.0 Å resolution) to improve model accuracy .
  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .
  • Validation tools : Check geometry with PLATON and electron density fit with OLEX2 .

Q. What computational approaches predict this compound’s interaction with novel biological targets?

  • Molecular dynamics (MD) simulations : GROMACS or AMBER to simulate binding stability over 100 ns trajectories .
  • Pharmacophore modeling : Phase (Schrödinger) to identify essential features (e.g., triazole hydrogen-bond acceptors) .
  • Free-energy calculations : MM-PBSA/GBSA to quantify binding affinities for prioritized targets .

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